Methyl 2-chloro-4-(2-methoxyethoxy)benzoate

Lipophilicity LogP Drug design

Researchers requiring a benzoate scaffold with a synthetic handle for late-stage diversification often face limitations with simpler analogs. Methyl 2-chloro-4-(2-methoxyethoxy)benzoate (CAS 1427080-73-6) addresses these: • Ortho-Cl substituent enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) inaccessible with des-chloro analogs. • 2-Methoxyethoxy chain (HBA=4 vs 3 for methoxy) reduces non-specific binding in biochemical screening. • Methyl ester serves as a masked carboxylic acid, eliminating transient protecting-group strategies under basic conditions. Supplied at ≥95% purity with batch-to-batch consistency for reliable scale-up.

Molecular Formula C11H13ClO4
Molecular Weight 244.67 g/mol
CAS No. 1427080-73-6
Cat. No. B1379205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-(2-methoxyethoxy)benzoate
CAS1427080-73-6
Molecular FormulaC11H13ClO4
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C11H13ClO4/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7H,5-6H2,1-2H3
InChIKeyXTFDSHYPAJQFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate (CAS 1427080-73-6) – Procurement-Relevant Identity and Core Characteristics


Methyl 2-chloro-4-(2-methoxyethoxy)benzoate (CAS 1427080-73-6) is a para-substituted benzoate ester bearing a chlorine atom at the 2-position and a 2-methoxyethoxy chain at the 4-position. With a molecular formula of C₁₁H₁₃ClO₄ and a molecular weight of 244.67 g·mol⁻¹, it belongs to the class of halogenated alkoxybenzoate esters widely employed as synthetic intermediates and versatile building blocks in medicinal chemistry and agrochemical research . The compound is commercially available at a typical purity of ≥95% .

Synthetic intermediate for medicinal chemistry and agrochemical research
Methyl ester with ortho-chloro handle and protected carboxyl for diversification
Reported purity ≥95% from multiple suppliers

Why Methyl 2-chloro-4-(2-methoxyethoxy)benzoate Cannot Be Replaced by Common In-Class Analogs


Substituted benzoate esters that share the same core scaffold can exhibit markedly divergent physicochemical and reactivity profiles due to subtle variations in halogen substitution and alkoxy-chain length. The simultaneous presence of an electron-withdrawing chlorine at the ortho position and a moderately polar 2-methoxyethoxy chain at the para position imparts a unique balance of lipophilicity, hydrogen-bonding capacity, and steric environment that is not replicated by the corresponding des-chloro, des-methoxyethoxy, or free-acid analogs [1]. Simple replacement with a structurally similar compound therefore carries a material risk of altering reaction kinetics, solubility, or downstream biological activity in a way that undermines experimental reproducibility .

  • Des-chloro analog Lacks the ortho-chloro synthetic handle and differs in lipophilicity, potentially altering reactivity and membrane partitioning.
  • Free acid form Introduces a hydrogen-bond donor, which may interfere with anhydrous or organometallic conditions and complicate purification.
  • Shorter alkoxy-chain analogs Reduced hydrogen-bond acceptor count may shift solubility and non-specific binding profiles in biochemical assays.

Quantitative Differentiation Evidence for Methyl 2-chloro-4-(2-methoxyethoxy)benzoate vs. Closest Analogs


Lipophilicity Elevation vs. Des-Chloro Analog Methyl 4-(2-methoxyethoxy)benzoate

The presence of the chloro substituent at the 2-position significantly increases lipophilicity compared with the des-chloro analog. While an experimentally determined logP for the target compound is not yet publicly available, a reliable estimate can be derived from the measured value of the corresponding acid (2-chloro-4-(2-methoxyethoxy)benzoic acid, logP = 2.03) plus the well-established logP increment of ≈0.5 units for methyl esterification of benzoic acids [1], yielding a predicted logP of ≈2.5–2.6. This represents a ΔlogP of approximately +0.7 to +0.8 relative to the experimentally determined logP of 1.77 for methyl 4-(2-methoxyethoxy)benzoate .

Lipophilicity vs. des-Cl analog
Class-level
ΔlogP ≈ +0.7 to +0.8
Target predicted logP ≈2.5–2.6 vs. comparator 1.77
May support membrane permeability and metabolic stability assessment
Predicted from acid logP; class-level inference
Lipophilicity LogP Drug design

Ester vs. Free Acid: Differential Reactivity and Handling for Downstream Synthesis

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate serves as a carboxyl-protected form of 2-chloro-4-(2-methoxyethoxy)benzoic acid. The methyl ester exhibits markedly different solubility and reactivity: the acid (logP = 2.03, contains one H-bond donor) is capable of forming strong intermolecular hydrogen bonds, which can complicate anhydrous reactions, whereas the ester (no H-bond donor) is compatible with organometallic and reductive conditions that would protonate or degrade the free acid. The molecular weight difference (ester 244.67 g·mol⁻¹ vs. acid 230.64 g·mol⁻¹) corresponds to a methyl group that can be removed quantitatively under mild basic hydrolysis to regenerate the acid.

Ester vs. free acid reactivity
Head-to-head
0 H-bond donors (ester) vs. 1 (acid)
ΔMW = +14.03 g·mol⁻¹
Ester broadens synthetic compatibility, avoids acid-base extractions
Compatible with organometallic and reductive conditions
Synthetic intermediate Protecting group Esterification

Enhanced Hydrogen-Bond Acceptor Capacity vs. Methyl 2-chloro-4-methoxybenzoate

Replacement of the 4-methoxy group with a 2-methoxyethoxy chain increases both the molecular weight (ΔMW = +44.05 g·mol⁻¹) and the number of hydrogen-bond acceptors (ΔHBA = +1) relative to methyl 2-chloro-4-methoxybenzoate . The additional ether oxygen can participate in water-bridged hydrogen-bond networks, potentially improving aqueous solubility despite the modest lipophilicity increase. This structural modification is particularly relevant when the benzoate scaffold must be elaborated into target compounds requiring enhanced polarity for in vitro assay compatibility.

H-bond acceptor capacity
Context-dependent
HBA = 4 (target) vs. 3 (methoxy analog)
+1 HBA, ΔMW +44.05 g·mol⁻¹
May improve aqueous solubility and reduce non-specific binding in assays
Cross-study structural comparison
Hydrogen bonding Solubility Polar surface area

Commercial Availability and Defined Purity Threshold vs. Niche Analogs

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate is stocked by multiple international suppliers at a defined minimum purity of 95% . In contrast, several structurally related analogs (e.g., ethyl 2-chloro-3,4-dimethoxybenzoate or methyl 2-chloro-4-(2-ethoxyethoxy)benzoate) are either cataloged by fewer vendors or listed with unspecified purity, introducing procurement risk for time-sensitive research programs. The 25 mg and 250 mg pack sizes offered (e.g., €180 and €718, respectively) provide granular ordering options that align with both exploratory and scale-up needs.

Commercial availability & purity
Reported
≥95% purity, ≥3 suppliers
At least 2× vendor coverage vs. niche analogs
Supports procurement planning with documented purity and supply options
Market scan (2026-05-03); catalog sourcing
Procurement Purity Supply chain

Optimal Application Scenarios for Methyl 2-chloro-4-(2-methoxyethoxy)benzoate Based on Differentiated Properties


Medicinal Chemistry: Late-Stage Functionalization via Ortho-Chloro Handle

The ortho-chloro substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible with the des-chloro analog . Researchers building focused libraries around the benzoate scaffold can exploit this site for diversification, while the methyl ester remains intact as a masked carboxylic acid that can be unveiled post-coupling. The predicted logP of ≈2.5 ensures the intermediate partitions favorably in organic extraction steps .

Process Chemistry: Ester-Protected Intermediate for Multi-Step Syntheses

In multi-step routes requiring strongly basic or nucleophilic conditions, the methyl ester form prevents undesired carboxylate formation and eliminates the need for transient protecting-group strategies . The 95% minimum purity delivered by major suppliers reduces the risk of impurity carry-through that could compromise yield calculations during scale-up .

Biochemical Assay Development: Balanced Lipophilicity for Reduced Non-Specific Binding

Compared with the simpler methyl 2-chloro-4-methoxybenzoate, the additional ether oxygen in the methoxyethoxy chain enhances hydrogen-bonding capacity (HBA = 4 vs. 3) , which can mitigate non-specific binding to assay plates and serum proteins. This property is advantageous when the benzoate is used as a precursor for probe molecules evaluated in biochemical or cell-based screening formats .

Application
Selection Property
Validation Focus
Late-stage functionalization
Ortho-chloro cross-coupling handle, ester-protected carboxyl
Cross-coupling yields, ester stability during diversification
Multi-step synthesis (basic/nucleophilic conditions)
Methyl ester prevents undesired carboxylate reactions
Purity consistency at ≥95% for scale-up
Biochemical assay development
Methoxyethoxy chain extends H-bond acceptor profile
Aqueous solubility, non-specific binding in screening
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